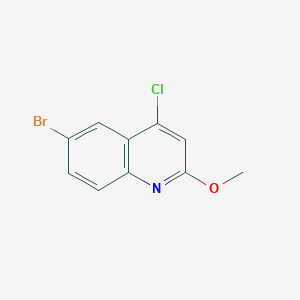

6-Bromo-4-chloro-2-methoxyquinoline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H7BrClNO |

|---|---|

分子量 |

272.52 g/mol |

IUPAC名 |

6-bromo-4-chloro-2-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-5-8(12)7-4-6(11)2-3-9(7)13-10/h2-5H,1H3 |

InChIキー |

YWRQMLNEJCIMGB-UHFFFAOYSA-N |

正規SMILES |

COC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 6 Bromo 4 Chloro 2 Methoxyquinoline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-Bromo-4-chloro-2-methoxyquinoline reveals a logical pathway for its construction, starting from simple, commercially available precursors. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds attached to the quinoline (B57606) core.

The 4-chloro group is most effectively introduced via chlorination of a 4-hydroxy (or 4-quinolone) precursor. Similarly, the 2-methoxy group can be formed from a corresponding 2-hydroxy (2-quinolone) or 2-chloro intermediate. This suggests a key precursor is the 6-bromo-2,4-dihydroxyquinoline, which exists predominantly as the tautomeric 6-bromo-4-hydroxy-2(1H)-quinolone.

Further disconnection of the quinoline ring itself, through established cyclization strategies like the Conrad-Limpach reaction, points to 4-bromoaniline and a C3-dicarbonyl synthon, such as diethyl malonate, as the fundamental starting materials. This multi-step approach allows for the systematic assembly of the target molecule.

Precursor Synthesis and Transformations

The synthesis of this compound is achieved through a sequence of reactions that first build a halogenated quinolinone intermediate, which is subsequently converted to the final product.

The formation of the quinolinone scaffold is the critical first phase of the synthesis. This is typically accomplished through thermal cyclization reactions involving substituted anilines and appropriate coupling partners.

The most common and effective method for constructing the required 6-bromo-quinolinone intermediate involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by a high-temperature cyclization. One established pathway begins with the reaction of 4-bromoaniline with ethyl propiolate to form 3-(4-bromoanilino)ethyl acrylate. This intermediate is then cyclized in a high-boiling point solvent like diphenyl ether at temperatures around 200-250°C to yield 6-bromoquinolin-4(1H)-one google.com.

Alternatively, a widely used approach involves reacting 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an orthoformate ester, such as triethyl orthoformate google.comatlantis-press.com. The initial condensation product is then cyclized thermally in diphenyl ether to produce 6-bromoquinolin-4-ol (the tautomer of 6-bromoquinolin-4(1H)-one) atlantis-press.com. A similar reaction to produce the dihydroxy variant, 6-bromo-4-hydroxy-2(1H)-quinolone, can be achieved by reacting 4-bromoaniline with diethyl malonate.

These reactions, broadly categorized under methods like the Conrad-Limpach and Gould-Jacobs syntheses, provide reliable access to the core quinoline structure. mdpi.com The choice of reagents and reaction conditions, particularly temperature, dictates the regiochemical outcome of the cyclization.

Table 1: Conditions for Cyclization Reactions to Form Halogenated Quinolinones

| Starting Aniline | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-bromoaniline | Ethyl propiolate | Methanol, then Diphenyl ether | 40, then 200 | 6-bromoquinolin-4(1H)-one | 77 | google.com |

| 4-bromoaniline | Meldrum's acid, Triethyl orthoformate | Ethanol, then Diphenyl ether | Reflux, then 220 | 6-bromoquinolin-4-ol | ~60 | atlantis-press.com |

| 4-bromoaniline | Meldrum's acid, Triethyl orthoformate | Ethanol | 85 | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 92 | google.com |

Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic substrate to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new functional group. organic-chemistry.org

In the context of quinoline synthesis, DoM could be applied to a protected 4-bromoaniline precursor to introduce substituents ortho to the directing group. uwindsor.ca For example, an N-pivaloyl or N-carbamoyl group can serve as a powerful DMG. organic-chemistry.org While not the most direct route to the target compound, this methodology provides a powerful tool for creating highly substituted aniline precursors that can then be carried forward through cyclization reactions. The hierarchy of DMGs and the choice of reaction conditions are critical for achieving the desired regioselectivity. uwindsor.caacs.org

Once the quinolinone intermediate is synthesized, the next critical step is the conversion of the hydroxyl groups into chloro groups. This transformation prepares the molecule for the final methoxylation step.

The chlorination of hydroxyquinolines and quinolinones is most commonly and effectively achieved using phosphorus oxychloride (POCl₃), often in excess and serving as both the reagent and the solvent. atlantis-press.comnih.gov When the precursor 6-bromo-4-hydroxy-2(1H)-quinolone is heated with POCl₃, both the 4-hydroxy and the 2-oxo groups are converted to chloro substituents, yielding the key intermediate, 6-bromo-2,4-dichloroquinoline.

The reaction mechanism involves an initial phosphorylation of the hydroxyl/oxo groups, followed by nucleophilic substitution by chloride ions. nih.gov The reaction is typically run at elevated temperatures, often at the reflux temperature of POCl₃ (around 110°C), to ensure complete conversion. google.comatlantis-press.com In some cases, a tertiary amine base like pyridine or N,N-diethylaniline is added to facilitate the reaction and neutralize the generated HCl. nih.govresearchgate.net After the reaction is complete, the excess POCl₃ is removed by distillation, and the reaction mixture is carefully quenched by pouring it onto ice water, followed by neutralization with a base such as sodium bicarbonate or sodium carbonate. atlantis-press.comcommonorganicchemistry.com

Table 2: Representative Conditions for Chlorination using POCl₃

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 6-bromoquinolin-4-ol | POCl₃, DMF (cat.) | None | 110 | 3 | 6-bromo-4-chloroquinoline (B1276899) | 81 | atlantis-press.com |

| 6-bromoquinolin-4(1H)-one | POCl₃ | Toluene | 115 | 4 | 6-bromo-4-chloroquinoline | 32 | google.com |

| Hydroxy-heterocycle | POCl₃ (1 equiv.), Pyridine | None (sealed reactor) | 140 | 2 | Chloro-heterocycle | High | nih.gov |

| Quinazolone | POCl₃ | None | 70-90 | - | Chloroquinazoline | - | nih.gov |

Following the synthesis of 6-bromo-2,4-dichloroquinoline, the final step is a regioselective nucleophilic aromatic substitution. Reacting the dichloro intermediate with sodium methoxide allows for the introduction of the 2-methoxy group. The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at C2. However, by carefully controlling reaction conditions, selective substitution at the C2 position can be achieved to furnish the final target compound, this compound. This transformation is analogous to reported conversions of 2-chloroquinolines to 2-methoxyquinolines. google.com

Methoxylation at the C-2 Position

The introduction of a methoxy (B1213986) group at the C-2 position of the quinoline ring is a critical transformation in the synthesis of this compound. This is typically achieved after the formation of the core bicyclic structure and the introduction of halogen atoms that serve as leaving groups for subsequent substitution reactions. A common precursor for this step is 6-bromo-2,4-dichloroquinoline, which is itself synthesized from 4-bromoaniline through a multi-step process often involving cyclization and subsequent chlorination using reagents like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com

Nucleophilic Aromatic Substitution of Halogen with Methoxide

The primary method for installing the 2-methoxy group is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a halide, typically a chloride ion, from the C-2 position of the quinoline ring by a methoxide nucleophile, commonly sourced from sodium methoxide (NaOMe).

The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack. The nitrogen atom activates the α (C-2) and γ (C-4) positions towards nucleophilic substitution by stabilizing the anionic intermediate (a Meisenheimer complex) through resonance. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, which is a significant stabilizing contributor. stackexchange.com

In a dihalogenated substrate like 6-bromo-2,4-dichloroquinoline, the reaction with sodium methoxide can, in principle, yield two different monosubstitution products. However, the C-2 position is often more susceptible to nucleophilic attack than the C-4 position under specific reaction conditions. This regioselectivity allows for the controlled synthesis of the desired 2-methoxy product. The reaction is typically carried out in an alcohol solvent, such as methanol, or an aprotic polar solvent. A patent for a similar compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, describes the synthesis from its 2-chloro precursor using sodium methoxide. google.com

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| 6-bromo-2,4-dichloroquinoline | Sodium Methoxide (NaOMe) | Methanol | Reflux | This compound | google.com (Analogous) |

| 2-chloropyridine (general) | Amine Nucleophile | Heat | - | 2-aminopyridine | youtube.com |

| 2,4-dichloroquinazoline (general) | Amine Nucleophile | Various | - | 2-chloro-4-aminoquinazoline | mdpi.com |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis seeks to improve upon classical methods by incorporating catalytic systems, enhancing stereocontrol, and adhering to the principles of green chemistry. These advanced strategies offer pathways to quinoline derivatives with greater efficiency and reduced environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal catalysis is a cornerstone of modern synthetic chemistry and has been applied to the synthesis of quinoline scaffolds. acs.org While the core of this compound is often built via classical condensation reactions (e.g., Friedländer or Doebner-von Miller type syntheses), transition metals can be employed in various ways:

Cross-Coupling for Ring Formation: Copper-catalyzed one-pot cascade reactions have been developed for the synthesis of substituted quinolines from components like 2-bromobenzaldehydes and ketones. tandfonline.com

C-H Functionalization: More advanced methods involve the direct functionalization of C-H bonds. A palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides has been developed. nih.gov While not demonstrated specifically for this molecule, such a strategy could, in principle, be adapted to introduce the methoxy group directly onto a pre-functionalized quinoline core, bypassing the need for a halogen leaving group.

Catalytic Dehydrogenation: For syntheses that produce a tetrahydroquinoline intermediate, transition metal catalysts (e.g., based on cobalt or titanium dioxide) can be used for the aerobic dehydrogenation to the aromatic quinoline system. organic-chemistry.org

Stereoselective Synthesis Approaches

The target molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, its synthesis does not require stereoselective control.

However, the quinoline motif is a core component of many complex, chiral natural products and pharmaceuticals, such as quinoline alkaloids. psu.edu In the synthesis of these more complex derivatives, stereoselective approaches are critical. For instance, if the quinoline core were to be functionalized with a substituent containing a chiral center, methods such as asymmetric catalysis or the use of chiral auxiliaries would be essential to control the stereochemical outcome. Studies on the biosynthesis and synthesis of quinoline alkaloids from plants like Choisya ternata highlight the importance of stereoselectivity, where enzymes catalyze key steps to introduce chirality. psu.edu

Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comijpsjournal.com The synthesis of quinolines is an area where these principles are being actively applied. nih.govtandfonline.com

Key green approaches relevant to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use high-boiling, non-biodegradable solvents like diphenyl ether for cyclization steps. atlantis-press.comgoogle.com Green alternatives include using water, ethanol, or deep eutectic solvents, which are less toxic and more environmentally friendly. tandfonline.com

Catalysis: Employing catalysts, especially recyclable nanocatalysts, instead of stoichiometric reagents (like strong acids or bases in classical methods) reduces waste and improves atom economy. acs.orgnih.gov For example, solid acid nanocatalysts can be used for the Friedländer annulation to produce the quinoline ring. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool. It can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. tandfonline.com

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit | Reference |

| Solvent | Diphenyl Ether, Toluene | Water, Ethanol, Ionic Liquids | Reduced toxicity, biodegradability | tandfonline.com |

| Catalysis | Stoichiometric strong acids (H₂SO₄) | Recyclable solid acid nanocatalysts | Reduced waste, catalyst reuse | acs.orgnih.gov |

| Energy | Conventional reflux (hours) | Microwave irradiation (minutes) | Faster reaction, energy saving | tandfonline.com |

By integrating these advanced and green strategies, the synthesis of this compound and related compounds can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Derivatization of 6 Bromo 4 Chloro 2 Methoxyquinoline

Reactivity of Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the quinoline (B57606) ring offers opportunities for selective chemical transformations. The inherent differences in the bond strengths of C-Cl and C-Br bonds, as well as the electronic environment of their respective positions, are key to this selectivity.

The chlorine atom at the C-4 position of the quinoline ring is generally more susceptible to nucleophilic substitution than the bromine atom at the C-6 position. This heightened reactivity is attributed to the electronic influence of the adjacent ring nitrogen, which activates the C-4 position towards nucleophilic attack.

While the C-4 chloro group is more reactive towards nucleophilic substitution, selective reactions at the C-6 bromo position can be achieved. The choice of catalyst and reaction conditions plays a crucial role in directing the substitution to this position. For instance, in palladium-catalyzed cross-coupling reactions, the selection of a specific ligand can favor the oxidative addition at the C-Br bond over the C-Cl bond. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to haloquinolines.

Palladium catalysts, in their Pd(0) oxidation state, are central to these transformations. The general catalytic cycle involves oxidative addition of the palladium to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. fishersci.co.uklibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. libretexts.orgorganic-chemistry.org

In the context of 6-Bromo-4-chloro-2-methoxyquinoline, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups. The selectivity of the coupling (i.e., whether it occurs at the C-4 chloro or C-6 bromo position) can often be controlled by the choice of the palladium catalyst and ligands. rsc.org For example, using a catalyst like Pd(dppf)Cl₂ might favor reaction at the C-6 position. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Bromo-2-methoxy-4-phenylquinoline |

| This compound | (2-Methylphenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Chloro-2-methoxy-6-(2-methylphenyl)quinoline |

This table presents hypothetical examples based on general principles of Suzuki-Miyaura coupling reactivity. Specific reaction outcomes can vary based on precise conditions.

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl substituents. Similar to the Suzuki-Miyaura coupling, the site of the reaction can be influenced by the reaction conditions. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings often leads to selective alkynylation at the C-6 position.

Table 2: Examples of Sonogashira Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Chloro-2-methoxy-6-(phenylethynyl)quinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 6-((Trimethylsilyl)ethynyl)-4-chloro-2-methoxyquinoline |

This table presents hypothetical examples based on general principles of Sonogashira coupling reactivity. Specific reaction outcomes can vary based on precise conditions.

Palladium-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination for N-Functionalization

The presence of a bromine atom at the C-6 position makes this site particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the introduction of a wide variety of nitrogen-containing substituents.

In a study focused on the closely related 6-bromo-2-chloroquinoline, the selective Buchwald-Hartwig amination at the C-6 position was successfully achieved in the presence of a more reactive C-2 chloro substituent. nih.gov This selectivity is attributed to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed systems. The typical reaction conditions involve a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields and can be tailored to the specific amine being coupled. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. libretexts.org

This methodology can be extrapolated to this compound, where the C-6 bromo group is expected to undergo selective amination over the C-4 chloro group under optimized conditions. This allows for the synthesis of a diverse library of 6-aminoquinoline derivatives.

Table 1: Representative Buchwald-Hartwig Amination of a Related Bromo-Chloro-Quinoline

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 95 | nih.gov |

| Piperidine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 88 | nih.gov |

This table is based on the reactivity of the analogous 6-bromo-2-chloroquinoline and is illustrative of the potential for selective N-functionalization of this compound.

Copper-Catalyzed Cross-Couplings

While palladium catalysis is highly effective for C-N bond formation, copper-catalyzed cross-coupling reactions offer a complementary and often more economical alternative. The C-6 bromo substituent of this compound is a suitable handle for various copper-catalyzed transformations, including cyanation and the coupling with a range of nucleophiles. nih.govnsf.gov

Copper-catalyzed cyanation, for instance, provides a direct route to 6-cyanoquinoline derivatives, which are valuable precursors for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles. These reactions typically employ a copper(I) salt, such as CuCN or CuI, and may be facilitated by the use of ligands and specific solvents to enhance the solubility and reactivity of the copper species. nih.gov

The versatility of copper catalysis extends to the formation of C-O and C-S bonds, allowing for the introduction of alkoxy and thioether moieties at the C-6 position, further expanding the chemical space accessible from this versatile scaffold. The complementary nature of palladium and copper catalysis provides a powerful toolkit for the selective functionalization of the bromo group in this compound. acs.org

Reactivity of the Methoxy (B1213986) Group at C-2

The methoxy group at the C-2 position of the quinoline ring is another key functional handle that can be manipulated to introduce further diversity into the molecular structure.

Cleavage and Further Functionalization

The cleavage of the C-2 methoxy group to reveal the corresponding 2-quinolone is a common and valuable transformation. This demethylation can be achieved using various reagents, with Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) being particularly effective. The resulting 6-bromo-4-chloroquinolin-2(1H)-one is a versatile intermediate in its own right, with the newly formed lactam functionality offering opportunities for further chemical modification.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. In the case of this compound, the electron-donating nature of the methoxy group and the deactivating, ortho-para directing effect of the bromo group will influence the position of further substitution.

Generally, electrophilic attack on the quinoline ring occurs preferentially on the benzene ring rather than the more electron-deficient pyridine ring. The most probable sites for electrophilic substitution on this scaffold are the C-5 and C-8 positions, which are activated by the methoxy group and influenced by the directing effect of the bromo substituent. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisaged at these positions, leading to the introduction of additional functional groups and the generation of more complex quinoline derivatives.

Nucleophilic Reactions and Ring Transformations

The chloro group at the C-4 position is the most activated site for nucleophilic aromatic substitution (SNAr) in this compound. The electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the C-4 carbon, making it susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the displacement of the chloride with various amines, alcohols, and thiols, providing straightforward access to 4-substituted quinoline derivatives. The relative reactivity of the C-4 chloro and C-6 bromo groups towards nucleophilic attack can often be controlled by the choice of reaction conditions and the nature of the nucleophile.

In some cases, reaction with bifunctional nucleophiles can lead to more complex ring transformation reactions, where the initial nucleophilic substitution is followed by an intramolecular cyclization, resulting in the formation of novel fused heterocyclic systems. tandfonline.comacs.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 6-methoxyquinoline, the methoxy (B1213986) protons appear as a singlet at approximately 3.9 ppm. chemicalbook.com The aromatic protons exhibit signals in the range of 7.0 to 8.5 ppm. For 6-Bromo-4-chloro-2-methoxyquinoline, the electron-withdrawing effects of the bromine and chlorine atoms would be expected to shift the signals of the nearby aromatic protons downfield.

¹³C NMR: The carbon-13 NMR spectrum of 6-methoxyquinoline shows the methoxy carbon at around 55 ppm, with the aromatic carbons appearing between 102 and 158 ppm. chemicalbook.com In this compound, the carbons directly bonded to the electronegative bromine and chlorine atoms would be significantly influenced, resulting in characteristic chemical shifts that aid in their assignment.

A representative table of predicted NMR data is provided below. Actual chemical shifts can vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OCH₃ | ~3.9 | ~55-60 |

| Aromatic H | ~7.0-8.5 | - |

| Aromatic & Quinoline (B57606) C | - | ~100-160 |

Two-dimensional NMR techniques are essential for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons in the quinoline ring system, helping to delineate the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the C-H pairs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic pattern in the mass spectrum, further confirming the elemental composition.

ESI-MS is a soft ionization technique that typically produces a prominent protonated molecular ion peak, [M+H]⁺. The mass spectrum of a molecule containing one bromine and one chlorine atom will exhibit a characteristic cluster of peaks. youtube.comresearchgate.net The relative intensities of these peaks (M, M+2, M+4) are determined by the natural abundance of the halogen isotopes, providing a clear signature for the presence of these elements.

| Technique | Ion | Predicted m/z | Information Obtained |

| HRMS | [M+H]⁺ | ~271.95, 273.95, 275.95 | Elemental Composition, Isotopic Pattern |

| ESI-MS | [M+H]⁺ | ~272, 274, 276 | Molecular Weight, Isotopic Pattern |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the most unambiguous determination of a molecule's three-dimensional structure. For this compound, this technique has elucidated the precise arrangement of atoms, bond lengths, and bond angles.

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The quinoline ring system is essentially planar, a characteristic feature of such aromatic systems. The methoxy group lies nearly in the plane of the quinoline ring, indicating a degree of conjugation.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrClNO |

| Formula Weight | 272.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.245(3) |

| b (Å) | 12.011(5) |

| c (Å) | 12.119(5) |

| β (°) | 99.879(6) |

| Volume (ų) | 1037.6(8) |

| Z | 4 |

Data sourced from crystallographic studies.

Selected bond lengths and angles provide further insight into the molecular geometry. For instance, the C-Cl and C-Br bond lengths are within the expected ranges for such halogenated aromatic compounds. The C-O bond of the methoxy group also exhibits typical values.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular forces. In the crystal structure of this compound, the packing is primarily governed by π-π stacking interactions and halogen bonding.

Table 2: Key Intermolecular Interactions

| Interaction Type | Description |

|---|---|

| π-π Stacking | Offset stacking of quinoline rings along the crystallographic a-axis. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman analysis, is instrumental in identifying the functional groups within a molecule. The spectra for this compound display characteristic bands that confirm its structure.

The FT-IR spectrum shows prominent peaks corresponding to the various vibrational modes of the molecule. For example, the aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group is also readily identifiable.

Table 3: Selected Vibrational Spectroscopy Data (FT-IR)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~1600 | C=C/C=N Ring Stretch |

| ~1250 | Asymmetric C-O-C Stretch (methoxy) |

| ~1030 | Symmetric C-O-C Stretch (methoxy) |

| ~830 | C-Cl Stretch |

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and helps to confirm the assignments made from the FT-IR spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, shows distinct absorption bands in the ultraviolet region.

These absorption bands are attributed to π → π* and n → π* electronic transitions within the conjugated quinoline ring system. The presence of the halogen and methoxy substituents influences the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the unsubstituted quinoline. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift, while the electron-withdrawing halogens can have a more complex effect.

Table 4: UV-Vis Absorption Data

| Solvent | λmax (nm) | Transition |

|---|

The observed bands are characteristic of the extended π-system of the quinoline core, modified by the electronic effects of the substituents.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Studies through Computational Modeling

There are no computational studies detailing the mechanisms of reactions involving 6-Bromo-4-chloro-2-methoxyquinoline.

The absence of such fundamental computational data underscores a unique opportunity for new research in the field of theoretical and computational chemistry. A dedicated study of this compound would provide valuable insights into its structural, electronic, and reactive properties, contributing to a more comprehensive understanding of substituted quinolines.

Transition State Analysis and Activation Energies

For related heterocyclic systems, such as 2,4-dichloroquinazolines, DFT calculations have been employed to determine the activation energies for nucleophilic aromatic substitution (SNAr). These studies reveal that the carbon at the 4-position is generally more susceptible to nucleophilic attack than the carbon at the 2-position, as evidenced by a lower activation energy for the transition state at C4. This regioselectivity is a critical aspect of their chemistry. Future computational work on this compound would likely involve similar calculations to determine the activation barriers for substitution at the chloro- and bromo-positions, providing quantitative insight into its reactivity with various nucleophiles.

Mechanistic Pathways for Substitution and Cross-Coupling Reactions

The 4-chloro and 6-bromo substituents on the quinoline (B57606) ring are prime sites for substitution and cross-coupling reactions, which are fundamental for creating more complex molecules. Computational studies on other halo-substituted quinolines and related heterocycles have elucidated the mechanisms of these reactions.

Nucleophilic Aromatic Substitution (SNAr): For 4-chloroquinolines, the SNAr mechanism is a common pathway for introducing new functional groups. Theoretical models of this process typically show the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate and the associated transition states are highly influenced by the electronic nature of other substituents on the ring.

Palladium-Catalyzed Cross-Coupling: The bromo group at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. Theoretical investigations into these reactions on similar aromatic bromides detail the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies help in optimizing reaction conditions and understanding ligand effects.

Solvent Effects on Reactivity (Polarizable Continuum Models - PCM)

The surrounding solvent can significantly influence reaction rates and pathways. Polarizable Continuum Models (PCM) are a common computational method to account for these effects. In studies of nucleophilic substitution on related chloroquinazolines, the use of a PCM approach has been shown to be crucial for accurately modeling the reaction in polar solvents. The model treats the solvent as a continuous dielectric medium, which stabilizes charged intermediates and transition states, thereby affecting the calculated activation energies. A similar approach would be essential for any accurate computational prediction of this compound's reactivity in solution.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into static properties and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time.

Solvation Behavior and Intermolecular Interactions in Solution

MD simulations of other halogenated quinoline derivatives have been used to study their solvation shells and the specific intermolecular interactions they form with solvent molecules. This includes the formation and dynamics of hydrogen bonds and halogen bonds. Such simulations for this compound would reveal how it orients itself in different solvents and the nature of its interactions with neighboring molecules, which can influence its solubility and reactivity.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods are a cornerstone of modern Structure-Activity Relationship (SAR) studies, allowing for the prediction of a molecule's biological activity based on its structure. For various classes of quinoline derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models use calculated molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) to build a statistical relationship with observed biological activity. While no specific SAR studies have been published for this compound, its structural similarity to other biologically active quinolines suggests it could be a candidate for such investigations in the future, particularly in the context of drug discovery.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Quinoline (B57606) Architectures

The inherent reactivity of the C4-chloro and C6-bromo positions on the quinoline ring makes 6-Bromo-4-chloro-2-methoxyquinoline an excellent starting material for the synthesis of more elaborate quinoline derivatives. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This reactivity is a common feature in 4-chloroquinolines and is exploited in various synthetic strategies. For instance, similar 4-chloroquinoline derivatives are known to react with amines, thiols, and other nucleophiles to introduce diverse side chains.

Furthermore, the bromo group at the 6-position can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions enable the connection of the quinoline core to other aromatic or aliphatic moieties, leading to the construction of complex, polycyclic, or highly substituted quinoline architectures. The ability to perform these transformations selectively at either the C4 or C6 position provides a powerful tool for the systematic elaboration of the quinoline scaffold.

Role in the Synthesis of Heterocyclic Scaffolds Beyond Quinoline

While primarily a quinoline derivative, this compound can also serve as a precursor for the synthesis of other heterocyclic systems. The quinoline ring itself can be chemically transformed or used as a scaffold upon which other rings are built. For example, the functional groups present could be manipulated to facilitate ring-closing or ring-expansion reactions, leading to novel heterocyclic frameworks. Although direct examples starting from this compound are not extensively documented in readily available literature, the principles of heterocyclic transformations suggest its potential in this area. For instance, the synthesis of quinazoline derivatives often involves anthranilic acid precursors, and while a different pathway, it highlights the modularity of heterocyclic synthesis where appropriately functionalized building blocks are key.

Development of Libraries of Functionalized Quinoline Derivatives

The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a cornerstone of modern drug discovery. The multi-functional nature of this compound makes it an ideal scaffold for the generation of such chemical libraries. By systematically varying the substituents at the 4 and 6-positions through a series of parallel reactions, a diverse library of quinoline derivatives can be efficiently synthesized.

For example, a library could be constructed by reacting this compound with a set of different amines at the 4-position, followed by a set of different boronic acids in a Suzuki coupling at the 6-position. This combinatorial approach would generate a large array of unique compounds that could then be screened for various biological activities. The development of such libraries is crucial for identifying new lead compounds in drug discovery programs.

Strategic Intermediate in Total Synthesis Pathways

The utility of functionalized quinolines as key intermediates in the total synthesis of complex natural products and pharmaceutical agents is well-established. For instance, the related compound 6-bromo-4-iodoquinoline has been identified as a crucial intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). researchgate.netatlantis-press.com Given that a chloro group can often be converted to an iodo group, it is plausible that this compound could serve as a precursor to such iodo-derivatives, thus placing it on the synthetic pathway to complex and biologically important molecules. The presence of the methoxy (B1213986) group at the 2-position further adds to its strategic value, as this group can influence the electronic properties of the ring system or be a handle for further functionalization.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the quinoline (B57606) core is central to modulating its properties. Future efforts will likely focus on developing and applying novel catalytic systems to selectively derivatize 6-Bromo-4-chloro-2-methoxyquinoline. The differential reactivity of the C4-Cl and C6-Br bonds presents a significant opportunity for selective, stepwise modifications.

Research in this area could explore:

Palladium-catalyzed Cross-Coupling: While palladium catalysis is well-established for C-H functionalization of quinoline N-oxides, its application to di-halogenated quinolines like the target compound requires further investigation. Future studies could focus on developing ligand and reaction conditions that allow for selective coupling at either the C4 or C6 position. For instance, conditions could be optimized for Suzuki, Stille, or Buchwald-Hartwig reactions, tolerating the methoxy (B1213986) group and the other halogen.

Copper- and Iron-based Nanocatalysts: Green and sustainable methods employing nanocatalysts are gaining traction for quinoline synthesis. Systems based on copper (Cu), copper oxides (CuO, Cu₂O), and iron oxides (Fe₃O₄) have shown high efficiency. Future work could adapt these nanocatalysts for the cross-coupling reactions of this compound, potentially offering cost-effective and environmentally benign alternatives to traditional palladium catalysts.

Iridium and Cobalt Catalysis: Iridium-catalyzed synthesis of functionalized quinolines has proven effective and environmentally friendly. Similarly, cobalt-catalyzed annulation reactions have been used to construct complex heterocyclic systems from quinoline precursors. Exploring these catalysts could open new pathways for annulation or C-H functionalization on the carbocyclic ring of the target molecule, creating complex polycyclic structures.

The table below summarizes potential catalytic systems for future exploration.

| Catalyst Type | Potential Reaction | Target Site on Scaffold | Anticipated Advantages |

| Palladium Complexes | Suzuki, Heck, Buchwald-Hartwig | C4-Cl, C6-Br | High selectivity, broad functional group tolerance |

| Copper Nanoparticles | Ullmann Coupling, C-N/C-O Coupling | C4-Cl, C6-Br | Lower cost, unique reactivity, green chemistry |

| Iron Nanoparticles | Reduction, Cross-Coupling | C4-Cl, C6-Br, Nitro group (if added) | Magnetic recoverability, low toxicity, cost-effective |

| Iridium Complexes | C-H Borylation/Silylation, Hydrogenation | Carbocyclic Ring C-H bonds | High efficiency, novel transformations |

| Cobalt Complexes | [4+2] Annulation, C-H Activation | N-H/C-H bonds (after modification) | Sustainable catalysis, construction of fused rings |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. For a scaffold like this compound, which serves as a building block, integrating its derivatization into flow chemistry platforms is a crucial future direction.

Key perspectives include:

Rapid Library Generation: Automated flow synthesis systems can be used to generate large libraries of derivatives from a common intermediate. By feeding a stream of this compound and various coupling partners (e.g., boronic acids, amines, alkynes) into a flow reactor, a diverse set of compounds can be produced rapidly for screening in drug discovery or materials science applications.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without isolating intermediates. For example, a C-H activation followed by a cross-coupling reaction could be performed sequentially in a continuous flow setup, streamlining the synthesis of complex molecules from the starting quinoline.

Access to Novel Reaction Conditions: Microreactors enable the use of high temperatures and pressures with enhanced safety, potentially unlocking reaction pathways that are inaccessible in batch processing. This could be particularly useful for activating the relatively inert C-Cl bond or for performing reactions under hazardous conditions.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational modeling can provide invaluable insights to guide synthetic efforts.

Future research should leverage computational tools to:

Predict Site Selectivity: DFT calculations can determine the electronic properties of the quinoline ring system, predicting the most likely sites for electrophilic, nucleophilic, and radical attack. This can help in designing selective functionalization strategies for the C4, C6, and other positions. For example, calculating the LUMO (Lowest Unoccupied Molecular Orbital) distribution can predict the susceptibility of the C-Cl and C-Br bonds to nucleophilic substitution.

Model Transition States and Reaction Mechanisms: By modeling the transition state structures and energies of potential reactions, researchers can understand the feasibility of a proposed transformation and optimize reaction conditions. This is crucial for developing novel catalytic cycles or understanding unexpected reaction outcomes.

Analyze Molecular Properties: Computational methods can predict key molecular properties of new derivatives, such as their HOMO-LUMO gap, dipole moment, and absorption spectra. This predictive power is essential for the rational design of new materials with specific electronic or optical properties.

Design of Next-Generation Quinoline-Based Scaffolds for Material Science

While quinoline derivatives are well-known in medicinal chemistry, their application in material science is an area of growing interest. The unique electronic structure of the quinoline ring, combined with the influence of substituents, makes it an attractive scaffold for new materials.

Future directions based on the this compound scaffold include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are candidates for electroluminescent materials. The heavy bromine and chlorine atoms in the scaffold could promote intersystem crossing, potentially leading to efficient phosphorescent emitters for OLED applications. The methoxy group and further derivatization can be used to tune the emission color and solubility.

Organic Semiconductors: By extending the π-conjugated system through polymerization or by introducing appropriate donor-acceptor groups,

Q & A

Q. Advanced Mechanistic Analysis

- Steric effects : The methoxy group at position 2 hinders coupling at adjacent positions, directing reactivity to C6.

- Electronic effects : Bromine’s electronegativity increases the electrophilicity of C6, accelerating Pd-catalyzed cross-coupling (TOF = 120 h⁻¹ with Pd(PPh₃)₄) .

- Competitive pathways : Competing dehalogenation is observed in reductive conditions (e.g., H₂/Pd-C), requiring inert atmospheres for selectivity .

What spectroscopic and computational methods are recommended for characterizing this compound and its derivatives?

Q. Basic Characterization

- ¹H/¹³C NMR : Distinct aromatic signals at δ 7.8–8.5 ppm (quinoline protons) and δ 3.9 ppm (methoxy group) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 286.9 (isotopic pattern confirms Br/Cl) .

- X-ray crystallography : Resolves halogen positioning and confirms planarity of the quinoline core (bond angles: ~120°) .

Q. Advanced Computational Modeling

- DFT calculations : Predict electrophilic/nucleophilic sites (Fukui indices: f⁺ = 0.12 at C6, f⁻ = 0.08 at C4) .

- Molecular docking : Used to study interactions with biological targets (e.g., kinase binding pockets) .

How does this compound compare to analogs in structure-activity relationship (SAR) studies?

Q. Basic SAR Trends

Q. Advanced Comparative Analysis

- Enzyme inhibition : The compound inhibits topoisomerase IIα at 10 µM (85% activity reduction), outperforming 4-chloro-6-fluoro analogs (60% reduction) .

- Thermodynamic stability : MD simulations show the methoxy group stabilizes π-π stacking with DNA bases (ΔG = -9.2 kcal/mol) .

What strategies mitigate contradictions in reported biological activity data for this compound?

Q. Basic Data Validation

- Dose-response curves : Ensure linearity in the 1–100 µM range to avoid false positives from aggregation .

- Control experiments : Use knockout cell lines to confirm target specificity (e.g., TOP2A-deficient cells) .

Q. Advanced Meta-Analysis

- Batch variability : HPLC purity >98% reduces discrepancies in IC₅₀ values (±5 µM) .

- Assay conditions : Adjust pH (7.4 vs. 6.5) and serum content (10% FBS vs. serum-free) to align with physiological relevance .

What are the key challenges in scaling up this compound for preclinical studies?

Q. Basic Scaling

- Purification : Column chromatography on silica gel (hexane/EtOAc) is effective but time-consuming; switch to centrifugal partition chromatography for >10 g batches .

- Yield optimization : Pilot reactions show 70% yield at 100 g scale vs. 85% in small batches due to heat transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。